REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[C:10]([C:17]([O:19]C2C=CC=CC=2)=[O:18])=[C:11]([CH3:16])[C:12](Br)=[N:13][CH:14]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([O-])([O-])=[O:27].[Cs+].[Cs+].[CH3:32][C:33](P(C(C)(C)C)C1N(C2C(C3C=CC=CC=3)=NN(C3C=CC=CC=3)C=2C2C=CC=CC=2)N=CC=1)([CH3:35])C.[OH-].[Na+]>CC(O)C.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].CO>[CH2:1]([O:8][C:9]1[C:10]([C:17]([OH:19])=[O:18])=[C:11]([CH3:16])[C:12]([O:27][CH:33]([CH3:35])[CH3:32])=[N:13][CH:14]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3,5.6,8.9.10.11.12|
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Name
|
phenyl 5-(benzyloxy)-2-bromo-3-methylpyridine-4-carboxylate
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Quantity
|
2.4 g
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Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)OC=1C(=C(C(=NC1)Br)C)C(=O)OC1=CC=CC=C1
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Name
|
Cs2CO3
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Quantity
|
6.1 g
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Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[Cs+].[Cs+]
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Name
|
|
Quantity
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36 mL
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Type
|
solvent
|
Smiles
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CC(C)O
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Name
|
|
Quantity
|
0.34 g
|
Type
|
reactant
|
Smiles
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CC(C)(C)P(C1=CC=NN1C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C(C)(C)C
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Name
|
|
Quantity
|
0.31 g
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Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Control Type
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UNSPECIFIED
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Setpoint
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115 °C
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Type
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CUSTOM
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Details
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the reaction mixture was stirred at 60° C. for 3 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was degassed with N2 for 2 minutes
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Duration
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2 min
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated under vacuum
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Type
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ADDITION
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Details
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To the residue was added EtOAc (60 mL) and H2O (80 mL)
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Type
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EXTRACTION
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Details
|
extracted with EtOAc (2×40 mL)
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Type
|
WASH
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Details
|
The combined organic layers were washed with brine (60 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC=1C(=C(C(=NC1)OC(C)C)C)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 553.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |